1-(3-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
This compound is a fused heterocyclic system combining pyrazolo[4,3-c]quinoline and [1,3]dioxolo[4,5-g]quinoline frameworks. The pyrazolo[4,3-c]quinoline core is a tricyclic structure with a pyrazole ring fused to a quinoline nucleus, while the [1,3]dioxolo moiety introduces a methylenedioxy bridge at positions 4 and 5 of the quinoline ring . Substituents include a 3-fluorophenyl group at position 1 and a para-tolyl (4-methylphenyl) group at position 2. These modifications are designed to enhance pharmacological properties, such as receptor binding affinity and metabolic stability, while retaining the bioactivity inherent to pyrazoloquinolines .
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c1-14-5-7-15(8-6-14)23-19-12-26-20-11-22-21(29-13-30-22)10-18(20)24(19)28(27-23)17-4-2-3-16(25)9-17/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSPHIXKFJGMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCO5)C6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Pyrazolo[4,3-c]quinoline Derivatives
- The meta-methoxy group may alter steric interactions in receptor binding .
- 5-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazolo[4,3-c]quinoline: Substituents: 5-(4-chlorobenzyl), 3-(3,4-dimethoxyphenyl) Key Differences: The chlorobenzyl group introduces lipophilicity, while the dimethoxyphenyl substituent may enhance π-π stacking in hydrophobic pockets of enzymes like COX-2 .
Pyrazolo[3,4-b]quinoline Derivatives
- F6 (4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline): Molecular Weight: Not explicitly reported, but estimated ~400 g/mol Substituents: 4-(4-chlorophenyl), 6-fluoro, 3-methyl Key Differences: The pyrazolo[3,4-b]quinoline scaffold differs in ring fusion (position 3,4-b vs. 4,3-c), altering electron distribution. The 4-chlorophenyl group may increase cytotoxicity via halogen bonding .
[1,3]Dioxolo-Fused Analogues
- 8-Ethoxy-1-(3-fluorophenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline (AU13811): Molecular Weight: 397.44 g/mol Substituents: 8-ethoxy, 1-(3-fluorophenyl), 3-p-tolyl Key Differences: The ethoxy group at position 8 may improve metabolic stability but reduce enzymatic inhibition compared to the [1,3]dioxolo group’s electron-withdrawing effects .
Pharmacological and Physicochemical Comparisons
Table 1: Substituent Effects on Key Properties
*Estimated using fragment-based methods.
Electronic and Steric Effects
- The [1,3]dioxolo group in the target compound enhances electron density in the quinoline ring, improving interactions with polar enzyme active sites (e.g., COX-2) compared to ethoxy or methoxy substituents .
- The para-tolyl group’s methyl substituent provides moderate steric hindrance, balancing receptor affinity and metabolic stability better than bulkier groups like isopropyl in F7 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
